molecular formula C12H12ClNOS B1399940 4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline CAS No. 1343049-14-8

4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline

Cat. No.: B1399940
CAS No.: 1343049-14-8
M. Wt: 253.75 g/mol
InChI Key: ZXPXBBSGWPATTO-UHFFFAOYSA-N
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Description

4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline is an organic compound that features a chloro-substituted aniline moiety linked to a thiophene ring via an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline typically involves the following steps:

    Formation of the Ethoxy Bridge: The initial step involves the reaction of 4-chloro-3-nitroaniline with 2-bromoethyl thiophene under basic conditions to form the ethoxy bridge.

    Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: this compound without the chloro group.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The ethoxy bridge and thiophene ring contribute to its binding affinity and specificity. The molecular targets and pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-[2-(thiophen-2-yl)ethoxy]aniline: Similar structure but with a different position of the thiophene ring.

    4-Chloro-3-[2-(furan-3-yl)ethoxy]aniline: Similar structure but with a furan ring instead of thiophene.

    4-Chloro-3-[2-(pyridin-3-yl)ethoxy]aniline: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness

4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline is unique due to the specific positioning of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-3-(2-thiophen-3-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS/c13-11-2-1-10(14)7-12(11)15-5-3-9-4-6-16-8-9/h1-2,4,6-8H,3,5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPXBBSGWPATTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OCCC2=CSC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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